Semaxinib

Description

Properties

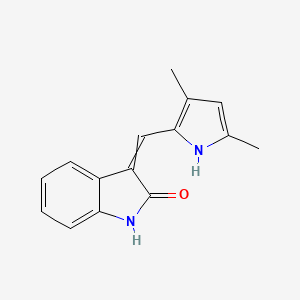

IUPAC Name |

3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWDLXZGHZSWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041132 | |

| Record name | SU-5416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204005-46-9 | |

| Record name | Semaxinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204005-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SU-5416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Interchangeable Identity of Semaxinib and SU5416: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapeutics, precision in nomenclature is paramount. This technical guide addresses the identity of two designations: Semaxinib and SU5416. It is critical to understand from the outset that This compound and SU5416 are not different compounds; they are two names for the same chemical entity. SU5416 was the investigational drug code assigned by SUGEN, the company that developed it, while this compound is its international non-proprietary name (INN). This guide provides a comprehensive technical overview of this single molecule, detailing its chemical properties, mechanism of action, quantitative biological data, and key experimental protocols.

Chemical Identity and Properties

This compound is a synthetic, small-molecule inhibitor belonging to the oxindole class of compounds. It was designed to target receptor tyrosine kinases involved in angiogenesis.

| Property | Value |

| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one |

| Synonyms | SU5416, SU 5416, SU-5416 |

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.29 g/mol |

| CAS Number | 204005-46-9 |

| Appearance | Yellow to orange solid powder |

| Solubility | Soluble in DMSO (up to 100 mM), insoluble in water and ethanol |

Mechanism of Action

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain.[3] This reversible binding prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[4] The inhibition of VEGFR-2 phosphorylation blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5][6]

While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other related receptor tyrosine kinases, most notably c-Kit (stem cell factor receptor) and, to a lesser extent, Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][7] Its activity against Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor (InsR) is negligible.[8][9]

Quantitative Biological Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases, demonstrating its selectivity profile.

| Target Kinase | Assay Type | IC₅₀ Value | Reference(s) |

| VEGFR-2 (KDR/Flk-1) | Cell-free (ELISA) | 1.23 µM | [1][8] |

| VEGFR-2 (KDR/Flk-1) | Cell-based (phosphorylation) | 1.04 µM | [8][9] |

| PDGFRβ | Cell-based (phosphorylation) | 20.3 µM | [8][9] |

| c-Kit | Cell-based (proliferation) | 0.1 µM | [7] |

| FGFR | Cell-based (mitogenesis) | 50 µM | [8][9] |

| EGFR | Cell-based (phosphorylation) | > 100 µM | [10] |

| InsR | Cell-based (phosphorylation) | > 100 µM | [10] |

| FLT3 | Not specified | 160 nM | [9] |

| RET | Not specified | 170 nM | [9] |

In Vivo Pharmacokinetic Parameters (Human)

Pharmacokinetic data from a Phase I clinical trial in patients with solid tumors are presented below. This compound was administered via intravenous infusion.

| Parameter | Mean Value (± SD or Range) |

| Volume of Distribution (Vd) | 39–215 L |

| Plasma Clearance (CL) | 46–215 L/h |

| Terminal Half-life (t½) | 1.11 ± 0.41 h |

Data from a study in pediatric patients with CNS tumors.[11] Note that significant interpatient variability was observed.[4][11]

Signaling Pathways

This compound primarily disrupts the VEGFR-2 signaling cascade. Upon activation by VEGF, VEGFR-2 dimerizes and autophosphorylates on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for various signaling proteins, initiating multiple downstream pathways that collectively promote the angiogenic phenotype in endothelial cells. Key pathways inhibited by this compound include:

-

Phospholipase Cγ (PLCγ) / Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.

-

PI3K / Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability.

By blocking the initial phosphorylation of VEGFR-2, this compound prevents the activation of these critical downstream effectors.

Synthesis

The synthesis of this compound (SU5416) is achieved through a Knoevenagel condensation reaction.[2] The key precursors are 2,4-dimethylpyrrole-5-carboxaldehyde and oxindole.

Synthesis Workflow

Detailed Protocol

A representative synthetic procedure is as follows:

-

Preparation of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: 2,4-Dimethylpyrrole is subjected to a Vilsmeier-Haack reaction using a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to yield the aldehyde intermediate.

-

Knoevenagel Condensation: Equimolar amounts of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde and indolin-2-one (oxindole) are dissolved in ethanol.

-

A catalytic amount of a base, such as piperidine, is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

Upon cooling, the product, 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]indolin-2-one (this compound), precipitates from the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried to yield the final compound.

Key Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the autophosphorylation of the VEGFR-2 kinase domain.

-

Plate Coating: A 96-well microplate is coated with a monoclonal antibody specific for the VEGFR-2 receptor.

-

Receptor Immobilization: Solubilized membrane preparations from cells overexpressing VEGFR-2 (e.g., Flk-1-overexpressing NIH 3T3 cells) are added to the wells and incubated overnight at 4°C to allow the antibody to capture the receptor.

-

Inhibitor Addition: The wells are washed, and serial dilutions of this compound (SU5416) in a suitable buffer are added to the immobilized receptor.

-

Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing a specific concentration of ATP to each well. The plate is incubated for 60 minutes at room temperature to allow for receptor autophosphorylation.

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Phosphotyrosine Detection: The amount of receptor phosphorylation is quantified by adding a biotinylated anti-phosphotyrosine monoclonal antibody.

-

Signal Generation: After washing away unbound antibody, avidin-conjugated horseradish peroxidase (HRP) is added, followed by a suitable HRP substrate (e.g., TMB).

-

Data Analysis: The absorbance is read using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

HUVEC Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in response to VEGF stimulation.

-

Cell Seeding: HUVECs are seeded into a 96-well plate in their growth medium and allowed to adhere overnight.

-

Serum Starvation: The growth medium is replaced with a low-serum medium for a period (e.g., 24 hours) to synchronize the cells and reduce basal proliferation.

-

Inhibitor and Stimulant Addition: The medium is replaced with a low-serum medium containing serial dilutions of this compound (SU5416). After a pre-incubation period (e.g., 2 hours), a mitogenic concentration of VEGF is added to the wells (except for the negative control wells).

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader. The IC₅₀ value is determined by plotting the percentage of proliferation inhibition versus the logarithm of the this compound concentration.

Clinical Development and Conclusion

This compound (SU5416) was one of the pioneering anti-angiogenic tyrosine kinase inhibitors to enter clinical trials. It reached Phase III trials for advanced colorectal cancer.[12][13] However, due to a lack of significant clinical benefit in these trials, its development was ultimately discontinued.[12][13] Despite its clinical outcome, this compound remains a crucial tool in preclinical research for studying the biological effects of VEGFR-2 inhibition and serves as a benchmark compound in the development of next-generation anti-angiogenic agents. The knowledge gained from its development has been instrumental in the success of other multi-targeted kinase inhibitors, such as Sunitinib (SU11248), which was also developed by SUGEN.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. apexbt.com [apexbt.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencellonline.com [sciencellonline.com]

- 6. medkoo.com [medkoo.com]

- 7. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Phase I study of escalating doses of the tyrosine kinase inhibitor semaxanib (SU5416) in combination with irinotecan in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Semaxinib: A Technical Profile of a VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaxinib (SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] Primarily designed as an anti-angiogenic agent for cancer therapy, its principal target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[3][4][5] By competitively and reversibly inhibiting ATP binding to the kinase domain of VEGFR-2, this compound effectively blocks the VEGF signaling cascade, a critical pathway for endothelial cell proliferation, migration, and survival, and consequently, for angiogenesis.[3][6][7][8] Despite promising preclinical results, clinical development of this compound was halted due to a lack of significant efficacy and observed toxicities in late-phase trials.[1][2] This guide provides an in-depth technical overview of this compound's target profile, off-target effects, and the experimental methodologies used for its characterization.

Target Profile and Potency

This compound exhibits potent inhibitory activity against VEGFR-2. Its selectivity for VEGFR-2 over other RTKs has been a key aspect of its development. The following tables summarize the quantitative data regarding its inhibitory constants against its primary target and various off-target kinases.

Table 1: On-Target Activity of this compound

| Target | Assay Type | IC50 | Reference |

| VEGFR-2/Flk-1/KDR | Cell-free kinase assay | 1.23 µM | [3][9] |

| VEGFR-2/Flk-1 | Cellular phosphorylation assay (NIH 3T3 cells) | 1.04 µM | [3][9] |

Table 2: Off-Target Kinase Profile of this compound

| Target | Assay Type | IC50/Effect | Reference |

| c-kit (Stem Cell Factor Receptor) | Cellular phosphorylation assay (MO7E cells) | 0.1 - 1 µM | [10] |

| PDGFRβ (Platelet-Derived Growth Factor Receptor β) | Cellular autophosphorylation assay (NIH 3T3 cells) | 20.3 µM (approximately 20-fold less potent than against VEGFR-2) | [3][9] |

| Flt-1 (VEGFR-1) | Not specified | Inhibitory activity reported | [1][5] |

| FGFR (Fibroblast Growth Factor Receptor) | Mitogenesis assay (HUVECs) | 50 µM | [3][9] |

| EGFR (Epidermal Growth Factor Receptor) | Cellular autophosphorylation assay (NIH 3T3 cells) | >100 µM (no significant activity) | [3] |

| InsR (Insulin Receptor) | Cellular autophosphorylation assay (NIH 3T3 cells) | >100 µM (no significant activity) | [3] |

| BMPR2 (Bone Morphogenetic Protein Receptor Type 2) | KINOMEscan™ Profiling | Potential inhibitor | [11] |

Signaling Pathways

This compound's primary mechanism of action is the disruption of the VEGF signaling pathway, which is crucial for angiogenesis. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of downstream signaling events. This compound prevents these initial phosphorylation events.

VEGFR-2 Signaling Cascade

The following diagram illustrates the major downstream signaling pathways activated by VEGFR-2, which are consequently inhibited by this compound.

Caption: VEGFR-2 signaling cascade initiated by VEGF binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro VEGFR-2 Kinase Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the autophosphorylation of VEGFR-2 in a cell-free system.

Materials:

-

Recombinant human VEGFR-2

-

Anti-VEGFR-2 capture antibody

-

ELISA plates

-

This compound (SU5416)

-

ATP

-

Biotinylated anti-phosphotyrosine antibody

-

Avidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer

Procedure:

-

Coat ELISA plate wells with anti-VEGFR-2 capture antibody overnight at 4°C.

-

Wash wells with wash buffer to remove unbound antibody.

-

Block non-specific binding sites with a blocking buffer for 1 hour at room temperature.

-

Wash wells.

-

Add recombinant human VEGFR-2 to the wells and incubate for 2 hours at room temperature to allow capture.

-

Wash wells.

-

Prepare serial dilutions of this compound in assay buffer and add to the wells.

-

Initiate the kinase reaction by adding a solution containing ATP to each well.

-

Incubate for 1 hour at room temperature to allow for receptor autophosphorylation.

-

Stop the reaction by adding EDTA.

-

Wash wells.

-

Add biotinylated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash wells.

-

Add avidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash wells.

-

Add TMB substrate and incubate in the dark until sufficient color develops (approximately 15-30 minutes).

-

Stop the color development by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Cell Proliferation Assay (HUVEC)

This assay assesses the cytostatic effect of this compound on endothelial cells, a key indicator of its anti-angiogenic potential.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound (SU5416)

-

VEGF

-

96-well cell culture plates

-

MTT or BrdU incorporation assay kit

-

DMSO (vehicle control)

Procedure:

-

Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.

-

Allow cells to adhere and grow for 24 hours.

-

Starve the cells by replacing the medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours.

-

Prepare serial dilutions of this compound in low-serum medium.

-

Treat the cells with the this compound dilutions for 2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with a pro-angiogenic factor, such as VEGF (e.g., 10-50 ng/mL).

-

Incubate for 48-72 hours.

-

Assess cell proliferation using an MTT assay or BrdU incorporation assay according to the manufacturer's instructions.

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., A375 melanoma, C6 glioma)

-

This compound (SU5416)

-

Vehicle for injection (e.g., DMSO, Cremophor EL)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg/day) or vehicle to the respective groups via intraperitoneal or intravenous injection.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

Continue treatment for a predetermined period (e.g., 2-4 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess microvessel density).

-

Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Off-Target Effects and Clinical Discontinuation

While this compound shows selectivity for VEGFR-2, it does exhibit activity against other kinases, which may contribute to both its therapeutic effects and its toxicity profile.[10][11] Notably, it inhibits c-kit, a receptor tyrosine kinase often expressed in certain leukemias.[6][10][12]

Clinical trials with this compound were ultimately discontinued. The primary reasons for this were a lack of significant clinical benefit in late-stage trials for indications such as metastatic colorectal cancer and the observation of various toxicities.[1][2] Reported side effects in clinical studies included headache, thrombosis, fatigue, nausea, and abdominal pain.[13][14] The development of next-generation, more potent, and orally bioavailable tyrosine kinase inhibitors also contributed to the cessation of this compound's clinical development.[10]

Conclusion

This compound (SU5416) is a well-characterized inhibitor of VEGFR-2 that played a significant role in validating the anti-angiogenic approach to cancer therapy. Its target profile, while selective, includes several off-target kinases that may influence its biological activity. The detailed experimental protocols provided herein offer a framework for the preclinical evaluation of similar anti-angiogenic agents. Although its clinical development was halted, the study of this compound has provided valuable insights into the complexities of targeting the VEGF signaling pathway and has paved the way for the development of subsequent generations of more successful tyrosine kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | VEGFR | TargetMol [targetmol.com]

- 5. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. semaxanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Semaxinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Semaxinib (also known as SU5416), a synthetic oxindole derivative recognized for its potent anti-angiogenic properties. It serves as a comprehensive resource covering its chemical identity, synthesis pathway, and its mechanism of action as a tyrosine kinase inhibitor.

Chemical Structure and Properties

This compound is classified as an oxindole, specifically a 3-methyleneoxindole derivative where a hydrogen on the methylene group is substituted by a 3,5-dimethylpyrrol-2-yl group.[1] This structure is fundamental to its function as an inhibitor of receptor tyrosine kinases.

| Property | Value | Source |

| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | [1][2] |

| Synonyms | SU5416, SU 5416, semoxind | [1][3] |

| CAS Number | 194413-58-6 | [1] |

| Chemical Formula | C₁₅H₁₄N₂O | [1][3] |

| Molecular Weight | 238.28 g/mol | [1][3] |

| Appearance | Yellow to orange solid powder | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward two-step process involving a Vilsmeier-Haack reaction followed by a Knoevenagel condensation.[2]

-

Formation of the Aldehyde Intermediate : The process begins with the formylation of 2,4-dimethylpyrrole using a Vilsmeier-Haack reaction to produce the key intermediate, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[2][4]

-

Knoevenagel Condensation : The resulting aldehyde is then condensed with oxindole in the presence of a base.[2] This reaction forms the final this compound product in high yields.[4]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

This compound functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[2][3][5] It exerts its therapeutic effect by competitively and reversibly inhibiting the binding of ATP to the tyrosine kinase domain of VEGFR-2.[1][6][7] This action prevents the receptor's autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for angiogenesis—the formation of new blood vessels.[3]

The inhibition of VEGFR-2 by this compound disrupts several key cellular processes stimulated by VEGF, including endothelial cell migration, proliferation, and survival, ultimately leading to a reduction in tumor microvasculature.[1][6]

| Target | IC₅₀ | Selectivity |

| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Potent and selective |

| PDGFRβ | ~20.26 µM | ~20-fold less potent than for VEGFR-2 |

| EGFR, InsR, FGFR | >100 µM | Lack of significant activity |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Experimental Protocols

General Synthesis of this compound (Knoevenagel Condensation)

This protocol is a generalized procedure based on the Knoevenagel condensation reaction described for this compound synthesis.[2][4]

-

Reactant Preparation : Dissolve equimolar amounts of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde and the appropriate oxindole in a suitable solvent such as ethanol.

-

Initiation : Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) to the mixture.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Isolation : After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification : Collect the solid product by filtration, wash it with cold ethanol, and dry it under a vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

VEGFR-2 Kinase Activity Assay (General Protocol)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against VEGFR-2, based on common kinase assay principles.

-

Plate Preparation : Coat 96-well microtiter plates with a substrate that can be phosphorylated by VEGFR-2 (e.g., a synthetic polymer like poly(Glu, Tyr) 4:1).

-

Reagent Addition : To each well, add the following in order:

-

A solution of the test compound (this compound) at various concentrations (typically in DMSO, then diluted).

-

Recombinant human VEGFR-2 enzyme.

-

An ATP solution to initiate the kinase reaction.

-

-

Incubation : Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 20-30 minutes) to allow the phosphorylation reaction to occur.

-

Detection : Stop the reaction by washing the plate. The amount of phosphorylation is quantified using an antibody-based detection method.

-

Add a biotinylated anti-phosphotyrosine monoclonal antibody to the wells and incubate.

-

After washing, add avidin-conjugated horseradish peroxidase (HRP) and incubate.

-

Add a chromogenic HRP substrate (like TMB) and allow color to develop.

-

-

Data Analysis : Stop the color development with an acid solution (e.g., H₂SO₄) and measure the absorbance of each well using a plate reader. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[5]

Disclaimer : This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

References

Semaxinib: A Technical Guide to a Prototypical VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semaxinib (SU5416) is a synthetic, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, physicochemical properties, and preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in the study of angiogenesis and the development of targeted cancer therapies. This guide includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity.

Introduction

This compound, also known by its code name SU5416, is an indolinone derivative that was one of the pioneering small-molecule inhibitors of VEGFR-2.[1] It functions as a potent and selective antagonist of the Flk-1/KDR receptor tyrosine kinase, which is the designation for VEGFR-2.[2] By targeting the VEGF signaling pathway, this compound demonstrated significant anti-angiogenic potential in both in vitro and in vivo studies.[2] Although its clinical development for cancer was discontinued due to limited efficacy in late-stage trials, this compound remains a valuable tool in angiogenesis research and serves as a reference compound for the development of next-generation tyrosine kinase inhibitors.[2]

Physicochemical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one |

| Synonyms | SU5416, Semoxind |

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.29 g/mol |

| CAS Number | 194413-58-6 |

| Appearance | Yellow to orange solid powder |

Mechanism of Action

This compound exerts its anti-angiogenic effects by competitively inhibiting the binding of ATP to the tyrosine kinase domain of VEGFR-2.[3] This reversible inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[4] The blockade of VEGFR-2 signaling leads to the inhibition of VEGF-stimulated endothelial cell proliferation, migration, and survival, ultimately resulting in a reduction of tumor microvasculature.[3][4]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of intracellular signaling events that regulate key cellular processes involved in angiogenesis.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has been extensively characterized in various in vitro assays to determine its potency and selectivity.

| Assay Type | Target/Cell Line | Endpoint | IC₅₀/Ki | Reference |

| Kinase Assay | VEGFR-2 (Flk-1/KDR) | Inhibition of kinase activity | 1.23 µM | [5] |

| Kinase Assay | VEGFR-2 (Flk-1/KDR) | Inhibition of kinase activity | 40 nM | [6] |

| Kinase Assay | c-Kit | Inhibition of kinase activity | 30 nM | [6] |

| Kinase Assay | FLT3 | Inhibition of kinase activity | 160 nM | [6] |

| Kinase Assay | RET | Inhibition of kinase activity | 170 nM | [6] |

| Cell-Based Assay | Flk-1 overexpressing NIH 3T3 cells | Inhibition of VEGF-dependent phosphorylation | 1.04 µM | [5] |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-driven mitogenesis | 0.04 µM | [5] |

| Cell Proliferation | NIH 3T3 cells | Inhibition of PDGF-dependent autophosphorylation | 20.3 µM | [5] |

| Cell Proliferation | C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma cells | Inhibition of cell growth | > 20 µM | [5] |

In Vivo Activity

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound.

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| Mouse Xenograft | Various (A431, Calu-6, C6, LNCAP, etc.) | Daily intraperitoneal administration | Significant inhibition of subcutaneous tumor growth | [5] |

| Mouse Xenograft | Small Cell Lung Cancer (H526) | Twice-weekly administration | ≥70% tumor growth inhibition | [7] |

Clinical Data

This compound underwent Phase I, II, and III clinical trials for the treatment of various solid tumors, including advanced colorectal cancer.[2] While early-phase trials showed some evidence of biological activity, the Phase III trial in colorectal cancer was terminated prematurely due to a lack of significant clinical benefit.[2]

| Phase | Cancer Type | Key Findings | Reference |

| I | Advanced Solid Tumors | Well-tolerated at the tested doses. | [8] |

| III | Advanced Colorectal Cancer | No significant improvement in efficacy compared to standard chemotherapy. Trial terminated. | [2] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on VEGFR-2 kinase activity.

Caption: A typical workflow for an in vitro VEGFR-2 kinase inhibition assay.

Methodology:

-

Plate Preparation: Use a 96-well plate suitable for the detection method (e.g., white plates for luminescence).

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Prepare a master mix containing recombinant human VEGFR-2, kinase buffer, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Add the VEGFR-2 enzyme/substrate master mix to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure the remaining ATP levels using a commercial kit (e.g., Kinase-Glo®).

-

Read the luminescence signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

HUVEC Proliferation Assay

This protocol outlines a method to assess the effect of this compound on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium.

-

Seeding: Seed HUVECs into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of this compound in low-serum medium.

-

Treat the cells with the this compound dilutions or vehicle control for a pre-incubation period (e.g., 1-2 hours).

-

Add recombinant human VEGF to the wells to stimulate proliferation, except for the negative control wells.

-

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement:

-

Add a proliferation reagent (e.g., MTT, WST-1, or BrdU) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.

-

Determine the IC₅₀ value from the dose-response curve.

-

In Vivo Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Cell Line: Select a human tumor cell line known to form solid tumors in mice (e.g., A431, H526).

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment:

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., daily or twice-weekly intraperitoneal injections) or vehicle control.

-

-

Endpoint:

-

Continue treatment for a predetermined period.

-

Measure final tumor volumes and weights.

-

Optionally, tumors can be excised for histological or molecular analysis.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) percentage for the this compound-treated group compared to the control group.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Conclusion

This compound, as a first-generation VEGFR-2 inhibitor, has been instrumental in validating the therapeutic potential of targeting angiogenesis in cancer. While its own clinical journey was halted, the wealth of preclinical and early clinical data generated for this compound has provided a solid foundation for the development of more potent and selective tyrosine kinase inhibitors that are now standard of care for various malignancies. The detailed methodologies and data presented in this guide are intended to support ongoing research in the field of angiogenesis and to serve as a valuable reference for the scientific community.

References

- 1. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Semaxanib - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]

- 7. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I study with oral SU5416 in patients with advanced solid tumors: a drug inducing its clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

Early discovery and development history of Semaxinib

An In-depth Technical Guide to the Early Discovery and Development of Semaxinib (SU5416)

Introduction

Semaxanib, also known by its developmental code name SU5416, is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2][3] Developed by SUGEN, Inc., it was one of the early investigational drugs designed to combat cancer by targeting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[4] Semaxanib is a member of the oxindole family of compounds and was identified as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice.[3][5][6] This document provides a detailed technical overview of the preclinical and early clinical development of Semaxanib, focusing on its mechanism of action, key experimental findings, and the methodologies employed.

Discovery and Rationale

The discovery of Semaxanib was rooted in the growing understanding of the critical role of VEGF-mediated signaling in tumor angiogenesis.[4] Researchers at SUGEN, Inc. undertook a screening program to identify small-molecule inhibitors of RTKs.[3] This effort led to the identification of 3-substituted indolin-2-ones as a promising class of compounds with selectivity for specific RTKs.[3] Through this screening, SU5416 was identified as a potent and selective inhibitor of the Flk-1/KDR tyrosine kinase.[3][7] The rationale was that by blocking the primary signaling receptor for VEGF, Semaxanib could inhibit VEGF-stimulated endothelial cell proliferation and migration, thereby cutting off a tumor's blood supply and inhibiting its growth.[8][9][10]

Mechanism of Action

Semaxanib functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase.[8][9][10] By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor that is induced by VEGF binding.[6][7] This inhibition of receptor phosphorylation prevents the activation of downstream signaling pathways responsible for endothelial cell mitogenesis, migration, and survival.

While potent against VEGFR-2, Semaxanib also demonstrates inhibitory activity against other tyrosine kinases, though with significantly less potency. It is a potent inhibitor of c-Kit, the receptor for stem cell factor, which is often expressed in acute myelogenous leukemia.[8][9][11] Its selectivity for VEGFR-2 is approximately 20-fold higher than for Platelet-Derived Growth Factor Receptor β (PDGFRβ), and it shows a lack of significant activity against Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), and Fibroblast Growth Factor Receptor (FGFR).[5]

Signaling Pathway Diagram

The following diagram illustrates the VEGF signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Preclinical Data

In Vitro Activity

Semaxanib demonstrated potent and selective inhibition of VEGFR-2 in a variety of in vitro assays. It was shown to inhibit the VEGF-dependent mitogenesis of human endothelial cells but did not inhibit the growth of various tumor cell lines directly in culture, supporting its anti-angiogenic rather than cytotoxic mechanism.[3][7]

Table 1: In Vitro Inhibitory Activity of Semaxanib (SU5416)

| Target/Assay | Cell Line/System | IC50 Value | Reference(s) |

|---|---|---|---|

| VEGFR-2 (Flk-1/KDR) Kinase Activity | Cell-free biochemical assay | 1.23 µM | [5][12] |

| VEGF-dependent Flk-1 Phosphorylation | Flk-1 overexpressing NIH 3T3 cells | 1.04 µM | [5] |

| PDGF-dependent PDGFRβ Autophosphorylation | NIH 3T3 cells | 20.3 µM | [5] |

| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | [5] |

| FGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | [5] |

| In vitro tumor cell growth | C6 glioma, Calu 6 lung, A375 melanoma, etc. | > 20 µM |[5] |

In Vivo Antitumor Activity

Systemic administration of Semaxanib at non-toxic doses resulted in significant inhibition of subcutaneous tumor growth across multiple tumor types in xenograft mouse models.[5][7] This in vivo efficacy, contrasting with its lack of in vitro cytotoxicity against tumor cells, provided strong evidence for its anti-angiogenic mechanism of action.

Table 2: In Vivo Efficacy of Semaxanib (SU5416)

| Tumor Model | Dosing | Effect | Reference(s) |

|---|---|---|---|

| A375 melanoma (subcutaneous) | Daily i.p. injection | >85% inhibition of tumor growth | [5] |

| Various xenografts (8 of 10 tested) | Daily i.p. injection | Significant inhibition of subcutaneous growth | [5] |

| Tumor xenografts | 25 mg/kg/day | Potent antiangiogenic activity, reduction in vascular density |[5] |

Experimental Protocols

Biochemical Kinase Assay (ELISA-based)

-

Plate Coating: Polystyrene ELISA plates were pre-coated with a monoclonal antibody specific to the Flk-1 receptor.

-

Receptor Immobilization: Solubilized membranes from NIH 3T3 cells overexpressing the Flk-1 receptor were added to the wells and incubated overnight at 4°C to allow the antibody to capture the receptor.[7]

-

Inhibitor Addition: Following incubation, the wells were washed, and serial dilutions of Semaxanib (SU5416) were added to the immobilized receptor.[7]

-

Kinase Reaction Initiation: Autophosphorylation was induced by adding various concentrations of ATP to the wells. The reaction was allowed to proceed for 60 minutes at room temperature.[7]

-

Reaction Termination: The kinase reaction was stopped by the addition of EDTA.[7]

-

Detection: The amount of phosphotyrosine on the Flk-1 receptors was quantified using a biotinylated anti-phosphotyrosine monoclonal antibody, followed by avidin-conjugated horseradish peroxidase and a colorimetric substrate.[5] The color intensity, read on a plate reader, is proportional to the kinase activity.

Cell-Based Mitogenesis Assay ([³H]Thymidine or BrdUrd Uptake)

-

Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) were plated in 96-well plates in media with low serum (e.g., 0.5% FBS) and cultured for 24 hours to induce quiescence.[5]

-

Inhibitor and Mitogen Addition: Serial dilutions of Semaxanib were added to the cells for 2 hours. Subsequently, a mitogenic concentration of VEGF (or another growth factor like FGF) was added.[5]

-

Proliferation Measurement: After 24 hours of incubation with the growth factor, [³H]thymidine or BrdUrd was added to each well. The cells were incubated for another 24 hours to allow for the incorporation of the label into newly synthesized DNA.[5]

-

Quantification: For [³H]thymidine, cells were harvested, and incorporation was measured using a liquid scintillation counter.[5] For BrdUrd, incorporation was quantified using an ELISA-based detection kit.[5] The amount of incorporated label is directly proportional to the rate of cell proliferation.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for preclinical evaluation of an anti-angiogenic agent like this compound.

Caption: Generalized preclinical development workflow for this compound.

Early Clinical Development and Discontinuation

Semaxanib advanced into clinical trials for various solid tumors, including a Phase I trial that established a recommended dose of 145 mg/m² administered intravenously twice weekly.[11] It was investigated as a single agent and in combination with chemotherapy for metastatic colorectal cancer and other malignancies.[13]

However, in February 2002, Pharmacia, which had acquired SUGEN, announced the premature termination of Phase III clinical trials of Semaxanib for advanced colorectal cancer due to discouraging results.[1][2] The inefficacy observed in these late-stage trials, coupled with the emergence of next-generation tyrosine kinase inhibitors, led to the discontinuation of its clinical development.[1] Despite its own failure to reach the market, the development of Semaxanib was a crucial step in the validation of VEGFR as a therapeutic target. A related compound, SU11248 (Sunitinib), was subsequently developed by the same group and successfully gained FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]

Conclusion

Semaxanib (SU5416) was a pioneering agent in the field of anti-angiogenic cancer therapy. Its discovery and development provided a foundational proof-of-concept for the therapeutic strategy of inhibiting the VEGFR signaling pathway. While ultimately unsuccessful in late-stage clinical trials, the extensive preclinical and early clinical research conducted on Semaxanib furnished invaluable knowledge regarding the biology of angiogenesis and the development of targeted small-molecule kinase inhibitors, paving the way for subsequent successful therapies in this class.

References

- 1. Semaxanib - Wikipedia [en.wikipedia.org]

- 2. Semaxanib [medbox.iiab.me]

- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Semaxanib | C15H14N2O | CID 5329098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. ebiohippo.com [ebiohippo.com]

- 11. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

In Vitro Anti-Angiogenic Properties of Semaxinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the anti-angiogenic properties of Semaxinib (SU5416). It includes a detailed examination of its mechanism of action, a summary of its inhibitory activities, and the experimental protocols used to characterize its effects on endothelial cells.

Introduction to this compound

Semaxanib, also known as SU5416, is a synthetic small molecule that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Flk-1/KDR.[1][2][3] This receptor tyrosine kinase is a critical component in the signaling pathway that drives angiogenesis, the formation of new blood vessels from pre-existing ones.[4] By targeting the VEGF pathway, this compound has demonstrated significant anti-angiogenic potential in both in vitro and in vivo studies.[1][5] Its primary mechanism involves reversibly inhibiting the binding of ATP to the tyrosine kinase domain of VEGFR-2, which in turn blocks receptor autophosphorylation and downstream signaling necessary for endothelial cell proliferation and migration.[2][6]

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

VEGF-A is a primary factor for initiating sprouting angiogenesis.[7] It binds to its receptor, VEGFR-2, on the surface of endothelial cells, triggering a cascade of intracellular events. This process, which involves receptor dimerization and autophosphorylation, activates multiple downstream signaling pathways, including the PLCγ-PKC and PI3K-Akt pathways. These pathways are crucial for promoting endothelial cell survival, proliferation, migration, and ultimately, the formation of new blood vessels.[8]

Semaxanib exerts its anti-angiogenic effect by competitively blocking the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2. This inhibition prevents the receptor from phosphorylating itself and downstream targets, effectively halting the signaling cascade at its origin.

Quantitative Summary of In Vitro Activity

This compound has been evaluated in various in vitro assays to quantify its inhibitory potency against specific kinases and cellular processes related to angiogenesis. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Kinase Inhibition Profile

| Target Kinase | IC50 | Assay Type | Reference(s) |

| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Cell-free kinase assay | [9] |

| VEGFR-2 (Flk-1/KDR) | 40 nM | Tyrosine kinase assay | |

| PDGFRβ | >20 µM | Kinase assay | [6][9] |

| c-Kit | 30 nM | Tyrosine kinase assay | |

| FLT3 | 160 nM | Tyrosine kinase assay | |

| RET | 170 nM | Tyrosine kinase assay | |

| EGFR, InsR, FGFR | No activity | Kinase assay | [6][9] |

Table 2: Cellular Anti-Angiogenic Activity

| Cellular Process | Cell Line | IC50 | Reference(s) |

| VEGF-dependent Flk-1 Phosphorylation | Flk-1 overexpressing NIH 3T3 cells | 1.04 µM | [9] |

| VEGF-driven Mitogenesis (Proliferation) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | [6][9] |

| FGF-driven Mitogenesis (Proliferation) | HUVECs | 50 µM | [6][9] |

| VEGFR-2 Inhibition | Human U251 cells | 12.9 nM | [9] |

Note: this compound shows significantly higher selectivity for VEGFR-2 compared to other growth factor receptors like PDGFRβ, EGFR, InsR, and FGFR.[6][9] It also inhibits other tyrosine kinases such as c-Kit, FLT3, and RET at nanomolar concentrations.

Key In Vitro Experimental Protocols

The anti-angiogenic effects of this compound are typically assessed using a suite of standardized in vitro assays that model different stages of the angiogenic process.[10][11]

VEGFR-2 (Flk-1) Kinase Assay

This biochemical assay directly measures the ability of this compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.

-

Objective: To determine the IC50 of this compound for VEGFR-2 tyrosine kinase activity.

-

Methodology:

-

Receptor Immobilization: Polystyrene ELISA plates are pre-coated with a monoclonal antibody specific to Flk-1. Solubilized membranes from cells overexpressing Flk-1 (e.g., 3T3 Flk-1 cells) are added to the plates and incubated overnight at 4°C to allow the receptors to bind to the antibody.[6][9]

-

Inhibitor Addition: The plates are washed, and serial dilutions of this compound (SU5416) are added to the wells.[6][9]

-

Kinase Reaction Initiation: The autophosphorylation reaction is initiated by adding ATP to each well. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[6][9]

-

Reaction Termination: The reaction is stopped by adding EDTA.[6][9]

-

Phosphorylation Detection: The amount of phosphotyrosine on the Flk-1 receptors is quantified. This is achieved by incubating the wells with a biotinylated anti-phosphotyrosine monoclonal antibody.

-

Signal Generation: After washing away unbound antibody, an avidin-conjugated horseradish peroxidase (HRP) is added, followed by a suitable HRP substrate to generate a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Endothelial Cell Proliferation (Mitogenesis) Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells stimulated by pro-angiogenic growth factors.

-

Objective: To determine if this compound inhibits VEGF-induced endothelial cell proliferation.

-

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in multi-well plates (e.g., 96-well) in a low-serum medium and allowed to attach.

-

Treatment: The cells are then treated with various concentrations of this compound in the presence or absence of a mitogenic stimulus, typically VEGF. Controls include cells with no treatment, cells with VEGF alone, and cells with this compound alone.

-

Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).

-

Quantification of Proliferation: Cell proliferation can be measured using several methods:

-

Thymidine Incorporation: Addition of ³H-thymidine, which is incorporated into the DNA of proliferating cells. The amount of incorporated radioactivity is measured.[12]

-

Cell Viability Reagents: Use of colorimetric (e.g., MTT, XTT) or fluorometric (e.g., PrestoBlue, Calcein-AM) reagents that are converted into a detectable signal by metabolically active, viable cells.[12][13]

-

Direct Cell Counting: Cells are detached and counted using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-stimulated control. The IC50 is determined from the dose-response curve.

-

Endothelial Cell Migration Assay (Transwell or Scratch Assay)

This assay evaluates the ability of this compound to block the directional movement of endothelial cells, a key step in vessel sprouting.[10][11]

-

Objective: To measure the inhibitory effect of this compound on endothelial cell migration towards a chemoattractant.

-

Methodology (Transwell/Boyden Chamber Assay):

-

Chamber Setup: A two-chamber system is used, separated by a microporous membrane (e.g., 8 µm pores). The membrane is often coated with an extracellular matrix protein like fibronectin or collagen.

-

Cell Seeding: Endothelial cells are seeded in the upper chamber in a serum-free or low-serum medium containing various concentrations of this compound.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF.

-

Incubation: The chamber is incubated for several hours (e.g., 4-24 hours) to allow cells to migrate through the pores towards the chemoattractant.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained (e.g., with Crystal Violet or DAPI).[14]

-

Data Analysis: The number of migrated cells is counted in several microscopic fields, and the average is calculated. Inhibition is determined relative to the VEGF-stimulated control.

-

Endothelial Cell Tube Formation Assay

This assay is a highly specific test for angiogenesis, assessing the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures.[10][14]

-

Objective: To determine if this compound can disrupt the formation of vascular networks by endothelial cells in vitro.

-

Methodology:

-

Matrix Coating: The wells of a multi-well plate (e.g., 96-well) are coated with a layer of basement membrane extract, such as Matrigel or Geltrex.[14]

-

Cell Seeding: Endothelial cells (e.g., HUVECs or rat pulmonary microvascular endothelial cells) are seeded onto the matrix layer.[14]

-

Treatment: The cells are treated with different concentrations of this compound (e.g., 12.5 µM, 25 µM, and 50 µM), typically in a basal medium without strong pro-angiogenic factors.[14] A vehicle-treated group serves as the positive control for tube formation.

-

Incubation: The plate is incubated for a relatively short period (e.g., 6-18 hours) during which the endothelial cells align and form a network of tubes.

-

Visualization and Quantification: The formation of tube-like structures is observed and imaged using a microscope. The anti-angiogenic effect is quantified by measuring parameters such as:

-

Total tube length

-

Number of branch points (nodes)

-

Number of loops

-

-

Data Analysis: These parameters are measured using angiogenesis analysis software. The percentage of inhibition is calculated by comparing the treated groups to the control group.

-

References

- 1. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. apexbt.com [apexbt.com]

- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | VEGFR | TargetMol [targetmol.com]

- 7. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. news-medical.net [news-medical.net]

- 11. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Semaxanib, a VEGF inhibitor, suppresses melanogenesis by modulating CRTC3 independently of VEGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

Preclinical Profile of Semaxinib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaxinib (SU5416) is a synthetic small molecule that has been extensively investigated as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site within the tyrosine kinase domain of VEGFR-2, this compound effectively blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted mechanism of action has positioned this compound as a significant tool in preclinical cancer research, aimed at inhibiting tumor neovascularization and growth. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows to support further research and development in this area.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP binding to the tyrosine kinase domain of VEGFR-2 (also known as KDR/Flk-1).[1] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[2] Consequently, the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival are blocked.

The binding of VEGF to VEGFR-2 typically initiates a cascade of intracellular events, including the activation of the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation. Additionally, the PI3K/Akt pathway, another critical downstream effector of VEGFR-2, which is responsible for cell survival, is also inhibited by this compound. The targeted inhibition of these pathways ultimately leads to a reduction in tumor microvasculature, thereby impeding tumor growth.[3]

Mechanism of this compound Action on the VEGF Signaling Pathway.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies of this compound have been conducted in various preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining appropriate dosing regimens and for predicting human pharmacokinetics.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in mice, rats, and dogs following intravenous administration.

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 10 | 10 | 5 |

| Cmax (ng/mL) | 2,300 | 1,800 | 1,500 |

| Tmax (h) | 0.08 | 0.08 | 0.17 |

| AUC (ng·h/mL) | 1,200 | 1,100 | 1,300 |

| Half-life (h) | 0.6 | 0.7 | 1.1 |

| Clearance (L/h/kg) | 8.3 | 9.1 | 3.8 |

| Volume of Distribution (L/kg) | 7.2 | 9.2 | 5.8 |

Data compiled from descriptive information in Zhao et al. (2001) and other preclinical reports.[4][5] It is important to note that direct tabular data was not available in the search results, and these values are estimations based on the provided text.

Experimental Protocol: Pharmacokinetic Analysis

A representative protocol for determining the pharmacokinetic profile of this compound in preclinical models is outlined below.

Workflow for Preclinical Pharmacokinetic Studies.

Detailed Methodology:

-

Animal Models: Studies are typically conducted in mice (e.g., BALB/c), rats (e.g., Sprague-Dawley), and dogs (e.g., Beagle).

-

Drug Formulation and Administration: For intravenous administration, this compound is often formulated in a vehicle such as a mixture of polyethylene glycol 400, polyoxyl 35 castor oil (Cremophor®), and benzyl alcohol.[6] The formulation is diluted with saline before injection.[6] For intraperitoneal administration in mice, this compound can be dissolved in DMSO.[7]

-

Blood Collection: Following drug administration, blood samples are collected at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.[6]

-

Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters.[6]

Pharmacodynamics in Preclinical Models

The pharmacodynamic effects of this compound have been characterized through a variety of in vitro and in vivo assays to assess its anti-angiogenic and anti-tumor activity.

In Vitro Activity

This compound has demonstrated potent and selective inhibition of VEGFR-2 kinase activity and endothelial cell proliferation.

| Assay | Cell Line / System | IC50 |

| VEGFR-2 (Flk-1/KDR) Kinase Inhibition | Cell-free assay | 1.23 µM |

| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 cells overexpressing Flk-1 | 1.04 µM |

| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM[2] |

| PDGFRβ Autophosphorylation | NIH 3T3 cells | 20.3 µM |

Importantly, this compound shows significantly less potency against other receptor tyrosine kinases, such as PDGFRβ, and has minimal to no activity against EGFR and InsR, highlighting its selectivity for VEGFR-2.

Experimental Protocol: Endothelial Cell Proliferation Assay

The following protocol details a common method for assessing the effect of this compound on endothelial cell proliferation.

Workflow for Endothelial Cell Proliferation Assay.

Detailed Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well.

-

Serum Starvation: To synchronize the cells in a quiescent state, they are cultured in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

-

Compound Treatment: Serial dilutions of this compound (typically prepared in DMSO and then diluted in media) are added to the wells.

-

Stimulation: After a pre-incubation period with the compound, Vascular Endothelial Growth Factor (VEGF) is added to stimulate cell proliferation.

-

Proliferation Assessment: Proliferation is measured by quantifying the incorporation of BrdU (using an ELISA kit) or radiolabeled [3H]-thymidine into the DNA of proliferating cells.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in a broad range of preclinical tumor models. The primary mechanism of this in vivo efficacy is attributed to its anti-angiogenic effects rather than direct cytotoxicity to tumor cells.[1]

| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition |

| A375 Melanoma | Nude Mice | 25 mg/kg/day, i.p. | >85% |

| Calu-6 Lung Carcinoma | Nude Mice | 25 mg/kg/day, i.p. | Significant |

| C6 Glioma | Nude Mice | 25 mg/kg/day, i.p. | Significant |

| Colon Carcinoma | Nude Mice | 3 mg/kg/day, i.p. | 62%[8] |

Experimental Protocol: In Vivo Xenograft Tumor Model

The following protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.

Workflow for In Vivo Xenograft Efficacy Studies.

Detailed Methodology:

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.[9]

-

Tumor Cell Implantation: A suspension of human tumor cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of the mice.[7]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[9]

-

Drug Administration: this compound is administered according to the specified dosing regimen (e.g., daily intraperitoneal injections). The control group receives the vehicle solution.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.[9]

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised, weighed, and may be processed for histological or biomarker analysis to assess angiogenesis.[9]

Conclusion

The preclinical data for this compound (SU5416) robustly demonstrate its potent and selective inhibition of VEGFR-2 and its consequent anti-angiogenic and anti-tumor effects. The pharmacokinetic profiles across different species, while showing some variability, provide a basis for dose selection in further studies. The pharmacodynamic studies, both in vitro and in vivo, confirm its mechanism of action and highlight its therapeutic potential. This technical guide, by consolidating quantitative data, detailing experimental protocols, and providing visual representations of key processes, serves as a valuable resource for researchers and drug development professionals working on angiogenesis inhibitors and targeted cancer therapies. Further investigation into detailed ADME properties and the development of more comprehensive preclinical models will continue to refine our understanding of this compound and its potential clinical applications.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Simultaneous determination of SU5416 and its phase I and phase II metabolites in rat and dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]

- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Known Metabolites of Semaxinib in Animal Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaxinib (SU5416) is a potent, synthetic inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR/Flk-1). Its anti-angiogenic properties have been extensively studied in various preclinical cancer models. Understanding the metabolic fate of this compound in different animal species is crucial for the interpretation of toxicological findings, the elucidation of pharmacokinetic/pharmacodynamic (PK/PD) relationships, and the extrapolation of preclinical data to human clinical trials. This technical guide provides a comprehensive overview of the known metabolites of this compound identified in animal studies, detailing the experimental methodologies used for their identification and quantification, and presenting available pharmacokinetic data in a clear, comparative format.

Metabolic Pathways of this compound in Animals

In vivo and in vitro studies have demonstrated that this compound undergoes significant metabolism, primarily through oxidation, leading to the formation of several metabolites. The primary metabolic pathways involve the oxidation of the methyl groups on the pyrrole ring.

The metabolic transformation of this compound begins with the parent compound, SU5416. Through Phase I metabolism, two major oxidative metabolites are formed: a hydroxymethyl derivative and a carboxylic acid derivative. These Phase I metabolites can then undergo Phase II metabolism, specifically glucuronidation, to form more water-soluble conjugates for excretion.

Identified Metabolites of this compound

Animal studies, primarily in rats and dogs, have identified several metabolites of this compound. The major metabolites are a result of Phase I oxidation, followed by Phase II conjugation.

Phase I Metabolites

The two primary Phase I metabolites of this compound are:

-

SU9838 (M12): A hydroxymethyl derivative of this compound.

-

SU6595 (M6): A carboxylic acid derivative of this compound.[1][2]

In vitro studies using liver microsomes from mice, rats, dogs, and monkeys have confirmed the formation of these metabolites.[1][2]

Phase II Metabolites

The oxidative metabolites, SU9838 and SU6595, can undergo further metabolism through glucuronidation. The identified Phase II metabolites include:

Another metabolite, designated SU6689 , has also been mentioned, though its specific structure is not detailed in the available literature.[3][4][5]

Quantitative Pharmacokinetic Data of this compound Metabolites

While pharmacokinetic data for the parent compound, this compound, are more readily available, quantitative data for its metabolites in animal studies are limited in the publicly accessible literature. The following table summarizes the available information.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Animal Plasma

| Compound | Animal Species | Dose and Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Reference |

| SU5416 | Rat | 20 mg/kg, IV | - | - | - | 0.5-1.0 | General PK Profile |

| SU5416 | Dog | 5 mg/kg, IV | - | - | - | ~1.0 | General PK Profile |